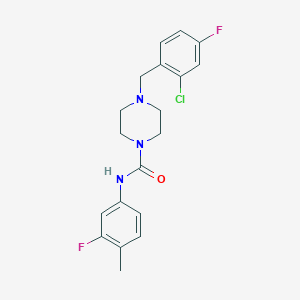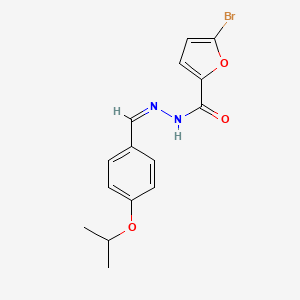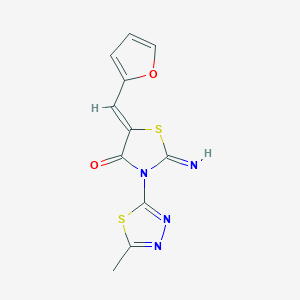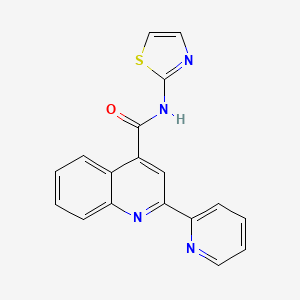![molecular formula C24H24N2O3 B4794074 N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4794074.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide
Overview
Description
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide, also known as MMMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMMP is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Mechanism of Action
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide acts as a competitive antagonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 is expressed in sensory neurons and is involved in the transmission of pain signals. By blocking the activation of TRPV1, N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide can reduce pain sensation and inflammation.
Biochemical and Physiological Effects:
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide has been shown to have potent and selective TRPV1 antagonistic activity in vitro and in vivo. N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide has been shown to reduce pain behavior in animal models of acute and chronic pain. Moreover, N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide has also been investigated for its potential anticancer activity, as TRPV1 has been shown to be involved in cancer cell proliferation and survival.
Advantages and Limitations for Lab Experiments
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, which makes it a useful tool for studying the role of TRPV1 in pain and inflammation. However, N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide has some limitations, including its relatively low solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide has several potential future directions for research, including the development of new analgesic drugs based on its TRPV1 antagonistic activity. Moreover, N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide could be investigated for its potential anti-inflammatory and anticancer activities in human clinical trials. Furthermore, N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide could be modified to improve its solubility and pharmacokinetic properties, which could enhance its therapeutic potential. Overall, N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide is a promising compound that has the potential to be used in the development of new drugs for pain, inflammation, and cancer.
Scientific Research Applications
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide has been studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer. N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide has been shown to be a potent and selective TRPV1 antagonist, which makes it a promising candidate for the development of new analgesic drugs. N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide has been investigated for its potential anticancer activity, as TRPV1 has been shown to be involved in cancer cell proliferation and survival.
properties
IUPAC Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-28-21-11-12-23(26-13-15-29-16-14-26)22(17-21)25-24(27)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZECMULLWGDFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methoxy-2-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4793991.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4794020.png)

![8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline](/img/structure/B4794027.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4794034.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4794042.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-1-naphthamide](/img/structure/B4794048.png)
![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
![3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4794078.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4794086.png)
![5,7-diethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4794088.png)
